4-(3,4-dichlorobenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
Overview
Description
4-(3,4-dichlorobenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C19H18Cl2F3N3S and its molecular weight is 448.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.0550586 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antiviral Activities
A study by (Reddy et al., 2013) explored derivatives of piperazine, including carbothioamides, for their biological interest. They found that some derivatives exhibited promising antiviral activities, particularly against Tobacco mosaic virus (TMV), as well as potent antimicrobial activity.
Anticancer Potential
(Yurttaş et al., 2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, investigating their anticancer activities. They identified compounds with promising antiproliferative effects, particularly against MCF-7 breast cancer cells.
Hypoglycemic and Antidiabetic Activities
The study by (Al-Abdullah et al., 2015) focused on the synthesis of novel N-(1-adamantyl)carbothioamide derivatives, including piperazine derivatives. They discovered that some of these compounds showed potent antibacterial activity and significant hypoglycemic activity in diabetic rats.
Inhibitors of Soluble Epoxide Hydrolase
Research by (Thalji et al., 2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase. This finding suggests potential applications in various disease models.
Hypolipidemic Activity
In a study by (Ashton et al., 1984), a series of [alpha-(heterocyclyl)benzyl]piperazines were synthesized, showing significant activity in lowering serum lipid levels in rats, indicating potential use as hypolipidemic agents.
Antimycobacterial Activity
(Jallapally et al., 2014) designed 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, which demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, suggesting their use in treating tuberculosis.
Serotonin Receptor Agonist
(Fuller et al., 1978) found that 1-(m-Trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brain, influencing serotonin turnover. This suggests potential neurological applications.
HIV Entry Inhibitor
(Watson et al., 2005) explored the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, suggesting potential use in HIV treatment.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3S/c20-16-5-4-13(10-17(16)21)12-26-6-8-27(9-7-26)18(28)25-15-3-1-2-14(11-15)19(22,23)24/h1-5,10-11H,6-9,12H2,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASLTCFDAJVWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=S)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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